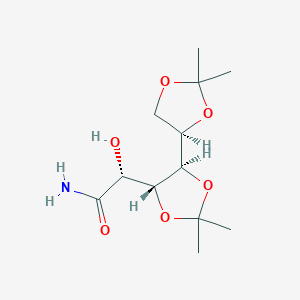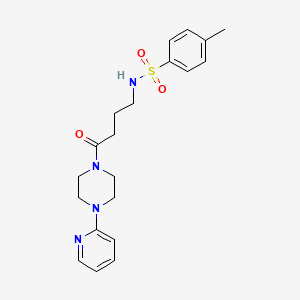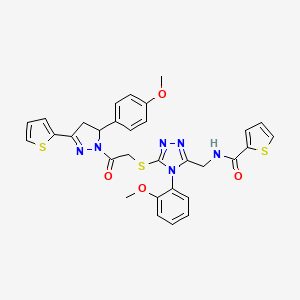![molecular formula C20H21ClF3N7O B2360000 4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 338411-99-7](/img/structure/B2360000.png)
4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one” is a complex organic molecule. It contains several functional groups including a pyridine ring (a six-membered ring with one nitrogen atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyrazinone ring (a six-membered ring with two nitrogen atoms and one oxygen atom). The molecule also contains a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) and a chloro group (a chlorine atom), both of which are attached to the pyridine ring .
Applications De Recherche Scientifique
Synthetic Applications in Medicinal and Pharmaceutical Industries
The chemical compound "4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one" and its derivatives are known for their synthetic applications, especially in medicinal and pharmaceutical industries. The pyranopyrimidine core of the compound is notably a key precursor for these industries due to its broad synthetic applications and bioavailability. The structure and synthesis of such compounds, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, have been the subject of intensive investigation and are crucial due to their structural complexities and wide applicability. The review by Parmar et al. (2023) emphasizes the application of hybrid catalysts from 1992 to 2022 for the synthesis of these scaffolds, demonstrating the compound's significant role in developing lead molecules through diverse catalytic applications (Parmar, Vala, & Patel, 2023).
Pyrazine Derivatives in Food Science
In the realm of food science, pyrazine derivatives, to which the compound is related, play a significant role. The Maillard reaction, a chemical interaction between amino acids and reducing sugars, is a key process for synthesizing pyrazines, which contribute to flavors in food products. The control of pyrazine generation is crucial in food processing to promote desirable flavors or minimize harmful Maillard reaction products (MRPs), off-flavors, and undesirable color changes. The review by Yu et al. (2021) provides insights into the strategies to control pyrazine generation in the food industry, emphasizing the importance of understanding and manipulating this process for improving food quality (Yu et al., 2021).
Anti-Inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, a class to which the compound is structurally related, have garnered attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly affects the activity profile of these compounds. The review by Kaur et al. (2015) underscores the importance of trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents, highlighting their potential in medicinal chemistry for developing novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Propriétés
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(4-methylpiperazin-1-yl)pyrido[2,3-b]pyrazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N7O/c1-29-7-9-30(10-8-29)18-19(32)31(17-15(28-18)3-2-4-26-17)6-5-25-16-14(21)11-13(12-27-16)20(22,23)24/h2-4,11-12H,5-10H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNAZHLWQDBNHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N=CC=C3)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)




![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)
![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)